(S)-(+)-3-Bromo-2-methyl-1-propanol

Chiral Analysis Enantiomeric Purity QC/QA

(S)-(+)-3-Bromo-2-methyl-1-propanol (CAS 98244-48-5) is a chiral C4 bromoalcohol with the molecular formula C4H9BrO and a molecular weight of 153.02 g/mol. It exists as a colorless to pale yellow liquid with a density of 1.461 g/mL at 25 °C and a refractive index of 1.483 (lit.).

Molecular Formula C4H9BrO
Molecular Weight 153.02 g/mol
CAS No. 98244-48-5
Cat. No. B1278752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-3-Bromo-2-methyl-1-propanol
CAS98244-48-5
Molecular FormulaC4H9BrO
Molecular Weight153.02 g/mol
Structural Identifiers
SMILESCC(CO)CBr
InChIInChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m1/s1
InChIKeyKIBOHRIGZMLNNS-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Guide for (S)-(+)-3-Bromo-2-methyl-1-propanol (CAS 98244-48-5) as a Chiral C4 Bromoalcohol Building Block


(S)-(+)-3-Bromo-2-methyl-1-propanol (CAS 98244-48-5) is a chiral C4 bromoalcohol with the molecular formula C4H9BrO and a molecular weight of 153.02 g/mol . It exists as a colorless to pale yellow liquid with a density of 1.461 g/mL at 25 °C and a refractive index of 1.483 (lit.) . The compound contains a primary alcohol and a bromoalkyl group, rendering it a bifunctional building block for asymmetric synthesis. Its (S)-configuration at the C2 position, as reflected by its specific optical rotation of [α]²⁵/D +7.3° (c = 2 in chloroform) , is critical for stereocontrolled reactions.

Why Generic Substitution Fails: The Critical Role of (S)-Configuration in (S)-(+)-3-Bromo-2-methyl-1-propanol


In scientific procurement, substituting (S)-(+)-3-Bromo-2-methyl-1-propanol with its (R)-enantiomer (CAS 93381-28-3), the racemate (CAS 40145-08-2), or achiral 3-bromo-2-methyl-1-propanol analogs leads to divergent synthetic outcomes. The (S)-configuration is essential for accessing specific diastereomeric and enantiomeric targets. For instance, total syntheses of the phase II mexiletine metabolite (R)-mexiletine N-carbonyloxy-β-D-glucuronide and (+)-allopumiliotoxin 323B′ explicitly require the (S)-enantiomer as a precursor . Conversely, the (R)-enantiomer is employed as a starting material for epothilone C and bistramide A . Furthermore, enzymatic transformations exhibit pronounced enantioselectivity; the enzyme quinohaemoprotein ethanol dehydrogenase from Comamonas testosteroni demonstrates a strong preference for the (R)-enantiomer with an enantiomeric ratio of 30 [1]. Such stereochemical specificity confirms that generic substitution undermines both synthetic fidelity and biological function, directly impacting research reproducibility and process yield.

Quantitative Evidence Guide for (S)-(+)-3-Bromo-2-methyl-1-propanol Differentiation


Optical Rotation: (S)-Enantiomer (+7.3°) vs. (R)-Enantiomer (−6.6°) in Chloroform

The (S)-(+)-3-Bromo-2-methyl-1-propanol enantiomer exhibits a specific optical rotation of [α]²⁵/D +7.3° (c = 2 in chloroform) . In contrast, the (R)-enantiomer (CAS 93381-28-3) shows a specific optical rotation of [α]²⁵/D −6.6° under identical solvent and concentration conditions . The magnitude and sign of optical rotation provide a direct, quantitative metric for verifying enantiomeric identity and purity.

Chiral Analysis Enantiomeric Purity QC/QA Stereochemistry

Enzyme Enantioselectivity: Strong Preference for (R)-Enantiomer by Quinohaemoprotein Ethanol Dehydrogenase

The quinohaemoprotein ethanol dehydrogenase from Comamonas testosteroni demonstrates a marked enantioselectivity for the (R)-enantiomer of 3-bromo-2-methyl-1-propanol over the (S)-enantiomer. The enzyme exhibits an enantiomeric ratio (E) of 30, favoring the (R)-enantiomer [1]. This indicates that the enzyme's catalytic efficiency (k_cat/K_M) for the (R)-enantiomer is approximately 30 times greater than for the (S)-enantiomer.

Biocatalysis Enzyme Kinetics Enantioselectivity Comamonas testosteroni

Application-Specific Synthetic Utility: (S)-Enantiomer for Mexiletine Metabolite and Alkaloid Synthesis

The (S)-(+)-3-Bromo-2-methyl-1-propanol enantiomer is specifically cited as a precursor for the synthesis of the phase II mexiletine metabolite, (R)-mexiletine N-carbonyloxy-β-D-glucuronide, and the alkaloid (+)-allopumiliotoxin 323B′ . In contrast, the (R)-enantiomer is employed as a starting material for the total syntheses of epothilone C and bistramide A . This enantiomer-specific utilization is driven by the absolute stereochemical requirements of the target molecules.

Total Synthesis Natural Products Pharmaceutical Intermediates Mexiletine

Optimal Application Scenarios for (S)-(+)-3-Bromo-2-methyl-1-propanol (CAS 98244-48-5)


Synthesis of (R)-Mexiletine Phase II Metabolite

(S)-(+)-3-Bromo-2-methyl-1-propanol is the established precursor for the synthesis of (R)-mexiletine N-carbonyloxy-β-D-glucuronide, a phase II metabolite of the antiarrhythmic drug mexiletine . This application leverages the compound's (S)-configuration to install the required stereochemistry in the glucuronide conjugate. The use of the (R)-enantiomer or racemate would yield the incorrect stereoisomer or an undesired mixture, respectively, necessitating costly and time-consuming separation or resynthesis.

Total Synthesis of (+)-Allopumiliotoxin 323B′

The total synthesis of the dendrobatid alkaloid (+)-allopumiliotoxin 323B′ relies on (S)-(+)-3-Bromo-2-methyl-1-propanol as a key chiral building block . The compound's (S)-configuration is essential for constructing the correct absolute stereochemistry at the C(15) position of the natural product. Alternative enantiomers or achiral analogs cannot replicate this stereochemical outcome, making the (S)-enantiomer irreplaceable in this synthetic route.

Biocatalytic Oxidation Studies with Enantioselective Dehydrogenases

Due to the pronounced enantioselectivity of quinohaemoprotein ethanol dehydrogenase from Comamonas testosteroni, (S)-(+)-3-Bromo-2-methyl-1-propanol serves as a substrate to characterize enzyme enantiopreference. The enzyme exhibits a 30-fold higher catalytic efficiency for the (R)-enantiomer compared to the (S)-enantiomer [1]. This quantitative difference allows researchers to use the (S)-enantiomer as a control or to study the mechanistic basis of enantiorecognition in alcohol oxidation.

Construction of Homochiral Porous Molecular Networks

(S)-(+)-3-Bromo-2-methyl-1-propanol can be employed as a building block or structural modifier in the fabrication of homochiral porous molecular networks . The compound's single stereocenter and bifunctional nature enable the creation of supramolecular architectures with defined chirality, which are of interest for enantioselective adsorption, separation, and catalysis. The use of the racemate or opposite enantiomer would yield achiral or heterochiral networks with fundamentally different properties.

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